1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
CAS No.: 1192189-52-8
Cat. No.: VC6792727
Molecular Formula: C19H27NO5
Molecular Weight: 349.427
* For research use only. Not for human or veterinary use.
![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid - 1192189-52-8](/images/structure/VC6792727.png)
CAS No. | 1192189-52-8 |
---|---|
Molecular Formula | C19H27NO5 |
Molecular Weight | 349.427 |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) |
Standard InChI Key | XJRNPINVMULUJU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O |
Chemical Identity and Structural Features
Molecular Architecture
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid belongs to the class of protected piperidine derivatives. The piperidine ring, a six-membered amine heterocycle, is substituted at the 4-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅) and a carboxylic acid (-COOH). The Boc group (-OC(O)C(CH₃)₃) protects the secondary amine, preventing unwanted reactions during synthetic sequences.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS No. | 1192189-52-8 |
Molecular Formula | C₁₉H₂₇NO₅ |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O |
InChIKey | XJRNPINVMULUJU-UHFFFAOYSA-N |
The stereoelectronic effects of the Boc group enhance the compound’s stability under basic conditions, while the benzyloxy group introduces lipophilicity, influencing solubility in organic solvents like dichloromethane and methanol.
Synthesis and Synthetic Strategies
Protection-Deprotection Methodology
The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically follows a multi-step protocol:
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Boc Protection: The secondary amine of piperidine-4-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding 1-Boc-piperidine-4-carboxylic acid.
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Benzyloxymethyl Introduction: The 4-position is alkylated with benzyl chloromethyl ether under nucleophilic conditions, forming the benzyloxymethyl substituent.
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Ester Hydrolysis: If starting from an ester precursor (e.g., methyl ester), hydrolysis with aqueous lithium hydroxide generates the free carboxylic acid .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Boc₂O, Et₃N, THF, 0°C → RT | Amine protection |
2 | BnOCH₂Cl, NaH, DMF, 0°C → RT | Alkylation at 4-position |
3 | LiOH, H₂O/THF, reflux | Ester hydrolysis to carboxylic acid |
Critical challenges include regioselectivity during alkylation and avoiding premature deprotection. The Boc group’s stability toward nucleophiles and bases ensures compatibility with subsequent reactions.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Discovery
This compound serves as a pivotal intermediate in synthesizing bioactive molecules. For example:
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Amine Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for coupling reactions (e.g., peptide synthesis).
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Benzyl Group Removal: Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether, yielding a primary alcohol, which can be oxidized to a ketone or further functionalized.
Table 3: Functionalization Pathways
Reaction | Conditions | Product |
---|---|---|
Boc Deprotection | TFA in DCM, 0°C → RT | Free amine |
Benzyl Ether Hydrogenation | 10% Pd/C, H₂, EtOH, RT | 4-(hydroxymethyl)piperidine-4-carboxylic acid |
Carboxylic Acid Activation | EDCl, HOBt, DMF | Activated ester for amide bond formation |
These transformations enable the synthesis of diverse pharmacophores, including protease inhibitors and neuromodulators.
Physicochemical Properties and Stability
Table 4: Physicochemical Data
Property | Value |
---|---|
Melting Point | Not reported |
Boiling Point | 307.4±35.0 °C (predicted) |
Density | 1.094±0.06 g/cm³ (predicted) |
pKa | -2.29±0.40 (predicted) |
LogP (octanol-water) | 2.33 (consensus) |
The low pKa of the carboxylic acid (-2.29) facilitates salt formation with amines, enhancing solubility in biological matrices.
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